Phenyl(2-(2-(piperidin-1-yl)propoxy)phenyl)methanone

Pharmaceutical Analysis Quality Control Reference Standards

Generic piperidine analogs cannot substitute for traceable impurity profiling in Benproperine ANDA submissions. This compound is the fully characterized Benproperine Phosphate Impurity A reference standard, essential for method validation per ICH Q2(R1). - Lot-specific CoA ensures traceability for HPLC/UPLC system suitability. - Enables accurate quantification of unspecified impurities per ICH Q3B(R2) limits. - Validated for forced degradation studies to establish stability-indicating methods.

Molecular Formula C21H25NO2
Molecular Weight 323.4 g/mol
Cat. No. B8200426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl(2-(2-(piperidin-1-yl)propoxy)phenyl)methanone
Molecular FormulaC21H25NO2
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCC(COC1=CC=CC=C1C(=O)C2=CC=CC=C2)N3CCCCC3
InChIInChI=1S/C21H25NO2/c1-17(22-14-8-3-9-15-22)16-24-20-13-7-6-12-19(20)21(23)18-10-4-2-5-11-18/h2,4-7,10-13,17H,3,8-9,14-16H2,1H3
InChIKeyGXXVJKIOCGZKIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl(2-(2-(piperidin-1-yl)propoxy)phenyl)methanone Reference Standard


Phenyl(2-(2-(piperidin-1-yl)propoxy)phenyl)methanone (CAS 82872-70-6) is a synthetic piperidine-based benzophenone derivative with the molecular formula C21H25NO2 and a molecular weight of 323.43 g/mol . This compound is not a therapeutic agent itself but is a fully characterized and highly purified chemical entity that serves as a reference standard for the active pharmaceutical ingredient (API) Benproperine and as a specific impurity marker (Benproperine Phosphate Impurity A) . It is distinguished from other piperidine analogs by its specific application in analytical chemistry, rather than direct biological activity, and is commercially available in high purity (typically ≥98%) for use in pharmaceutical quality control and method validation .

Role Reference standard for Benproperine API and Impurity A
Identity Fully characterized chemical entity for analytical use
Workflow Designed for pharmaceutical QC method validation, not bioassay

Why Generic Analogs Cannot Substitute This Standard


Procurement of a generic piperidine or benzophenone derivative is insufficient for pharmaceutical quality control applications requiring Phenyl(2-(2-(piperidin-1-yl)propoxy)phenyl)methanone (CAS 82872-70-6). This specific molecule's value is derived from its unique role as a fully characterized reference standard and identified impurity in the manufacturing of Benproperine Phosphate . Analogs may share structural motifs, but they lack the exact molecular identity required to serve as an analytical comparator for the Benproperine API or its known impurities, as defined by pharmacopeial and regulatory guidelines [1]. Substituting this compound with a non-validated analog would invalidate the traceability, accuracy, and compliance of analytical methods developed for Benproperine and its formulations, rendering the resulting data unsuitable for regulatory submissions such as ANDAs or DMFs .

Identity Generic piperidine analogs lack the recognized Benproperine impurity marker status
Traceability Non-validated compounds may not provide the required documentation for method verification
Compliance Substituting with an untraced analog can compromise analytical data suitability

Quantitative Differentiation Evidence


Defined Purity vs. Unspecified Analogs

Phenyl(2-(2-(piperidin-1-yl)propoxy)phenyl)methanone is procured as a fully characterized reference standard for the API Benproperine, with a specified minimum purity of 98% . This is in contrast to generic piperidine-benzophenone compounds offered by chemical suppliers, which are typically sold at 'research grade' purities of 95% or less and lack the comprehensive Certificates of Analysis (CoA) and traceability data required for regulatory-compliant work . The quantitative difference in purity and documentation supports its exclusive use in method validation (AMV) and Quality Controlled (QC) applications for Benproperine formulations .

Purity spec
Head-to-head
≥98% (target) vs ≤95% generic
Supports method validation traceability and QC readiness
Based on vendor CoA specifications
Pharmaceutical Analysis Quality Control Reference Standards

Benproperine Phosphate Impurity A Identification

This compound is officially designated and used as Benproperine Phosphate Impurity A . In pharmaceutical development, identifying and quantifying known impurities is a regulatory requirement. Unlike a non-specific piperidine derivative, this compound serves as a direct and quantifiable marker for a known impurity in the Benproperine Phosphate synthesis pathway. It is used as a reference standard in analytical methods like HPLC to establish purity profiles and ensure that impurity levels are below the ICH-defined threshold [1].

Impurity marker
Class-level
Designated Benproperine Phosphate Impurity A
Direct impurity profiling and stability-study marker
Identified per pharmacopeial impurity guidelines
Impurity Profiling Pharmaceutical Quality Control Stability Studies

Predicted Physicochemical Properties for Method Development

The compound's predicted physicochemical properties, including a boiling point of 482.8±30.0 °C and a density of 1.092±0.06 g/cm³, are available for use in analytical method development . These data, while predicted, provide a quantitative starting point for developing GC or HPLC methods, which is not available for many less-characterized, custom-synthesized piperidine analogs. This allows for a more informed and efficient method development process.

Predicted data
Data to verify
bp 482.8±30.0 °C d 1.092±0.06 g/cm³
Aids analytical method development starting point
Predicted values (ACD/Labs Percepta); verify experimentally
Analytical Method Development Chromatography Compound Characterization

Primary Application Scenarios


Analytical Method Validation for Benproperine API

Phenyl(2-(2-(piperidin-1-yl)propoxy)phenyl)methanone is used as a key reference standard during the development and validation of analytical methods, such as HPLC or UPLC, for the quantification and purity assessment of Benproperine Phosphate active pharmaceutical ingredient (API) . Its high purity and full characterization are essential for establishing system suitability, determining limits of detection (LOD) and quantitation (LOQ), and ensuring method accuracy and precision in compliance with ICH Q2(R1) guidelines.

Impurity Profiling & QC of Benproperine Products

As Benproperine Phosphate Impurity A, this compound is a critical component in impurity profiling and QC release testing for Benproperine-containing drug products . It is used as a standard to identify and quantify the levels of this specific impurity in finished pharmaceutical formulations, ensuring they meet pharmacopeial and ICH Q3B(R2) limits for unspecified impurities (NMT 0.10% or 1.0 mg/day) [1].

Forced Degradation & Stability Studies for Benproperine

This reference standard is employed in forced degradation studies to identify potential degradation products of Benproperine Phosphate . By using the impurity A standard, analytical chemists can confirm whether Phenyl(2-(2-(piperidin-1-yl)propoxy)phenyl)methanone forms under various stress conditions (e.g., heat, light, oxidation, humidity). This information is crucial for establishing a stability-indicating method and for setting appropriate storage conditions and shelf-life specifications for the drug product [1].

Regulatory Submissions (ANDAs & DMFs)

Pharmaceutical companies developing generic versions of Benproperine Phosphate utilize this compound as a reference standard in the analytical sections of their Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) . The use of a fully characterized, traceable standard for both the API and its known impurity is a fundamental regulatory expectation to demonstrate control over the manufacturing process and the quality of the final drug product [1].

Application
Selection Property
Validation Focus
Benproperine API method validation
High-purity, traceable reference standard
HPLC system suitability, LOD/LOQ verification
Impurity profiling & QC release
Specific Impurity A marker status
Quantification accuracy against pharmacopeial limits
Forced degradation & stability studies
Known degradation product reference
Identification of degradation pathways and storage conditions
Analytical documentation for generic drug applications
Fully characterized standard with traceable documentation
Data integrity and traceability review for submission packages
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